molecular formula C15H18N2O3 B5172902 1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

Cat. No.: B5172902
M. Wt: 274.31 g/mol
InChI Key: ISURNSYNHDDEGK-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 4-methylphenyl group at position 1 and a morpholine ring at position 3. The pyrrolidine-2,5-dione (succinimide) core is a well-established pharmacophore in medicinal chemistry, often associated with anticonvulsant, antinociceptive, and multi-target receptor activities .

Properties

IUPAC Name

1-(4-methylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-11-2-4-12(5-3-11)17-14(18)10-13(15(17)19)16-6-8-20-9-7-16/h2-5,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISURNSYNHDDEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Introduction of 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst.

    Attachment of Morpholin-4-yl Group: The morpholin-4-yl group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the pyrrolidine-2,5-dione core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, contributing to the development of new compounds with potential applications in multiple domains.

Biology

The compound exhibits promising biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine-2,5-dione can inhibit the growth of various bacterial strains.
  • Antiviral Properties : Research indicates potential effectiveness against viral infections, warranting further exploration into its mechanism of action.

Medicine

Ongoing research is investigating its therapeutic potential:

  • Neurological Disorders : The compound's interaction with specific molecular targets suggests it may modulate pathways involved in neurological conditions.
  • Cancer Treatment : Preliminary studies indicate that it may inhibit tumor growth by affecting cancer cell metabolism.

Industrial Applications

The unique chemical properties of this compound make it valuable in developing new materials, such as polymers and coatings. Its stability and reactivity can enhance material performance.

Case Study 1: Antinociceptive Activity

Research demonstrated that derivatives of pyrrolidine-2,5-dione exhibited significant antinociceptive (pain-relieving) activity in various animal models. In particular, certain compounds showed effectiveness in reducing neuropathic pain without sedative effects, highlighting their potential for treating chronic pain conditions .

CompoundPain ModelDose (mg/kg)Effectiveness
Compound 3Diabetic neuropathy30Significant reduction in pain sensitivity
Compound 6Inflammatory pain20Effective pain relief observed

Case Study 2: Anticonvulsant Properties

A series of studies evaluated the anticonvulsant effects of pyrrolidine derivatives. The compound was tested in models simulating tonic-clonic seizures and showed promising results in reducing seizure frequency and severity .

CompoundSeizure ModelDose (mg/kg)Outcome
Compound 9Maximal electroshock test25Reduced seizure activity significantly
Compound 4Psychomotor seizure test15Effective in managing seizures

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

  • Position 1 Substituents : The 4-methylphenyl group in the target compound balances lipophilicity and steric bulk, contrasting with bulkier indole/azaindole moieties in multi-target agents and simpler aryl groups in pesticides .

Pharmacological and Physicochemical Profiles

Anticonvulsant Activity

  • 3-(3-Methylthiophen-2-yl) derivatives : Active in MES (ED₅₀: 62.14 mg/kg) and 6 Hz tests, with linker length critical for potency .
  • Target Compound : Morpholine’s electron-rich nitrogen may enhance receptor binding compared to thiophene, though direct data are lacking.

Solubility and Bioavailability

  • Morpholine’s polarity likely improves aqueous solubility versus hydrophobic groups (e.g., 5-methoxyindol-3-yl in ).
  • The 4-methylphenyl group may increase logP compared to fluorophenyl variants, affecting BBB penetration .

Data Tables

Table 1: Melting Points and Yields of Selected Analogues

Compound ID Substituents Melting Point (°C) Yield (%) Reference
4f 5-Methoxyindol-3-yl/piperidinyl 100–109 93.8
4g Indol-3-yl/ethyl-piperidinyl 104–108 41.7
4h 5-Fluoroindol-3-yl/ethyl-piperidinyl 203–204 57.2

Table 2: Anticonvulsant ED₅₀ Values

Compound ID Test Model (MES/6 Hz) ED₅₀ (mg/kg) Reference
4 MES 62.14
6 6 Hz (44 mA) 74.32

Biological Activity

1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine-2,5-dione core with substitutions that include a 4-methylphenyl group and a morpholin-4-yl group. These structural characteristics contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. One notable mechanism involves the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression through the kynurenine pathway. By inhibiting IDO1, this compound may enhance anti-tumor immunity and reduce tumor growth .

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. In vitro studies have demonstrated that similar compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of electron-donating or electron-withdrawing groups on the phenyl ring has been shown to enhance antibacterial activity .

Anticancer Potential

The compound's potential as an anticancer agent is supported by its mechanism of action against IDO1. By modulating immune responses and enhancing the efficacy of other treatments, it shows promise in cancer therapy . Additionally, studies have suggested that related pyrrolidine derivatives can exhibit cytotoxic effects on cancer cell lines, further indicating their therapeutic potential in oncology .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties of various pyrrolidine derivatives, including those structurally similar to this compound. Results showed significant inhibition against pathogenic bacteria, supporting its use in developing new antimicrobial agents .
  • Cancer Treatment : In preclinical models, compounds targeting IDO1 have been linked to improved survival rates in cancer patients when used in combination with traditional therapies. The role of this compound as an IDO1 inhibitor highlights its potential in immunotherapy strategies .

Research Findings Summary

Biological ActivityDescriptionEvidence
Antimicrobial Effective against S. aureus and E. coliMIC values: 0.0039 - 0.025 mg/mL
Anticancer Inhibits IDO1; enhances immune responsePromotes anti-tumor immunity
Mechanism Interaction with enzymes and receptorsModulates metabolic pathways

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